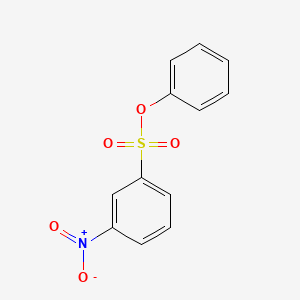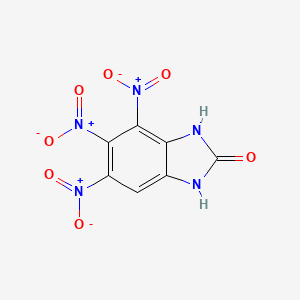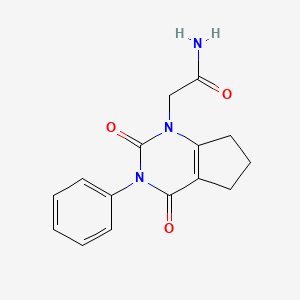![molecular formula C22H23NO B14652862 N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline CAS No. 52576-36-0](/img/structure/B14652862.png)
N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to an ethylamine moiety via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline typically involves the following steps:
Formation of the biphenyl ether intermediate: This step involves the reaction of 2-bromobiphenyl with ethylene glycol in the presence of a base such as potassium carbonate to form the biphenyl ether intermediate.
Amination: The biphenyl ether intermediate is then reacted with N-ethylaniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield biphenyl alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents.
Major Products
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyls, alkylated biphenyls.
Aplicaciones Científicas De Investigación
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the ethylamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-methylaniline
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-propylaniline
- **N-{2-([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-isopropylaniline
Uniqueness
N-{2-[([1,1’-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline is unique due to its specific combination of biphenyl and ethylamine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for various applications.
Propiedades
Número CAS |
52576-36-0 |
|---|---|
Fórmula molecular |
C22H23NO |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-ethyl-N-[2-(2-phenylphenoxy)ethyl]aniline |
InChI |
InChI=1S/C22H23NO/c1-2-23(20-13-7-4-8-14-20)17-18-24-22-16-10-9-15-21(22)19-11-5-3-6-12-19/h3-16H,2,17-18H2,1H3 |
Clave InChI |
HCQDJZWYUQFIEY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC1=CC=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
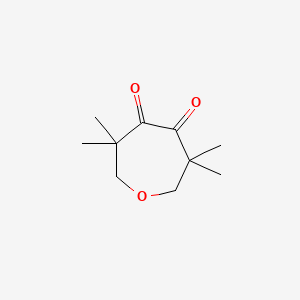

![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
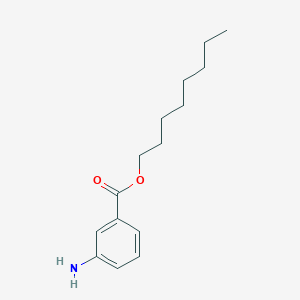
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
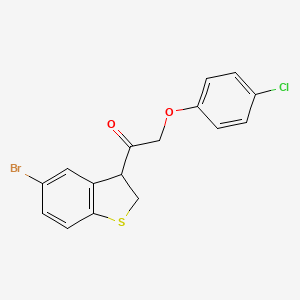
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
